molecular formula C14H20N4O2 B1250024 cis-p-Coumaroylagmatine

cis-p-Coumaroylagmatine

Cat. No. B1250024
M. Wt: 276.33 g/mol
InChI Key: AKIHYQWCLCDMMI-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-p-coumaroylagmatine is a p-coumaroylagmatine in which the double bond of the coumaroyl component has Z-geochemistry. It derives from a cis-4-coumaric acid. It is a conjugate acid of a (Z)-p-coumaroylagmatine(1+).

Scientific Research Applications

Nyctinastic Plant Movement

cis-p-Coumaroylagmatine plays a significant role in the nyctinasty (leaf movement) of Albizzia julibrissin Durazz, a nyctinastic plant. It acts as a leaf-opening substance, effectively causing the leaves of this plant to open at specific concentrations during the night. This phenomenon suggests a balance between leaf-opening and leaf-closing substances in the plant, controlled by the concentration of cis-p-Coumaroylagmatine (Ueda, Tashiro, & Yamamura, 1997); (Ueda et al., 1998).

Fluorescence Studies in Plant Movement

Fluorescent probes based on cis-p-coumaroylagmatine have been developed to study leaf-opening in Albizzia julibrissin. These probes specifically bind to the motor cell of Albizzia plants and demonstrate genus-specific binding, suggesting the involvement of a receptor molecule specific to this plant genus in nyctinastic movement (Nagano, Kato, Yamamura, & Ueda, 2003).

Development of Photoaffinity Probes

Research on the synthesis of photoaffinity probes based on cis-p-coumaroylagmatine aims to identify the receptor protein involved in nyctinasty. This research furthers the understanding of molecular interactions in plant leaf movement mechanisms (Okada, Matsubara, & Ueda, 2008).

Fungal and Herbivore Resistance in Transgenic Plants

Transgenic torenia plants overexpressing agmatine coumaroyltransferase, which catalyzes the production of cis-p-coumaroylagmatine, exhibit resistance to the necrotrophic fungus Botrytis cinerea. This resistance is attributed to the accumulation of hydroxycinnamic acid amides (HCAAs), predominantly in the cis-form, suggesting a defensive role of these compounds against pathogens (Muroi et al., 2012).

properties

Product Name

cis-p-Coumaroylagmatine

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

(Z)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5-

InChI Key

AKIHYQWCLCDMMI-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)NCCCCN=C(N)N)O

SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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